molecular formula C12H19Cl2NOS B3078045 N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxy-1-propanamine hydrochloride CAS No. 1049745-19-8

N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxy-1-propanamine hydrochloride

Cat. No.: B3078045
CAS No.: 1049745-19-8
M. Wt: 296.3 g/mol
InChI Key: CKNASDDOMPQRTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxy-1-propanamine hydrochloride is a synthetic organic compound characterized by a 4-chlorophenylthio group attached to an ethylamine backbone, with a methoxy substituent on the propanamine chain and a hydrochloride counterion. The hydrochloride salt improves aqueous solubility and stability, a common feature in pharmaceutical formulations.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylethyl]-3-methoxypropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNOS.ClH/c1-15-9-2-7-14-8-10-16-12-5-3-11(13)4-6-12;/h3-6,14H,2,7-10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKNASDDOMPQRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCCSC1=CC=C(C=C1)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxy-1-propanamine hydrochloride typically involves the following steps:

    Formation of the Thioether Linkage: The reaction begins with the nucleophilic substitution of 4-chlorothiophenol with an appropriate ethyl halide to form the thioether intermediate.

    Alkylation: The thioether intermediate is then alkylated with 3-methoxy-1-propanamine under basic conditions to form the desired product.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxy-1-propanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the amine group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated products or modified amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxy-1-propanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxy-1-propanamine hydrochloride involves its interaction with specific molecular targets. The compound may exert its effects by binding to proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Chlorophenylthio Groups

2-((4-Chlorophenyl)thio)-N-(2-((4-chlorophenyl)thio)ethyl)acetamide (CAS: 1706458-33-4)
  • Key Features : Contains bis(4-chlorophenylthio) groups and an acetamide core.
  • Comparison : The dual chlorophenylthio groups increase lipophilicity but may reduce aqueous solubility compared to the target compound’s single thioether group. This structural difference likely contributed to its discontinuation, possibly due to pharmacokinetic challenges or toxicity .
  • Functional Impact: The acetamide group (vs.
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)
  • Key Features : Thioacetamide linkage and triazole-pyridine heterocycle.
  • Comparison : The thioacetamide group is more hydrolytically labile than the target compound’s thioether, affecting metabolic stability. VUAA1’s triazole ring enables π-π stacking in calmodulin-related sensory pathways, whereas the target’s methoxy group may engage in polar interactions .
  • Pharmacological Context : VUAA1 modulates insect odorant receptors, suggesting divergent biological targets compared to the propanamine derivative.

Compounds with Hydrochloride Salts and Amine Backbones

Ranitidine Hydrochloride
  • Key Features : Contains a nitroethenediamine group, furan ring, and thioether linkage.
  • Comparison : Both compounds utilize hydrochloride salts for enhanced solubility. Ranitidine’s nitro group and furan ring confer distinct electronic properties, enabling histamine H2 receptor antagonism. The target compound’s methoxy group may offer improved metabolic stability over Ranitidine’s nitro group, which is prone to reduction .
  • Purity Standards : Ranitidine adheres to strict USP specifications (97.5–102.0% purity), suggesting analogous quality control measures could apply to the target compound.
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide
  • Key Features : Chlorophenethyl group and ibuprofen-derived amide.
  • Comparison : The amide linkage (vs. the target’s amine) reduces basicity, altering pH-dependent solubility. The chlorophenethyl group mirrors the target’s chlorophenylthio moiety but lacks sulfur, affecting redox stability and hydrogen-bond acceptor capacity .
  • Synthesis : High-yield amidation methods used here could inform scalable production of the target compound.

Functional Group Analysis: Methoxy and Halogen Substituents

1-(4-Chlorophenyl)-3-(4-methoxyphenyl)-2,2,2-trifluoro-N,N,N-trimethylpropan-1-amine
  • Key Features : Combines 4-chlorophenyl, 4-methoxyphenyl, and trifluoromethyl groups.
  • Comparison : The methoxy group’s electron-donating effect contrasts with the trifluoromethyl group’s electron-withdrawing nature. This highlights how substituent positioning (e.g., methoxy on propanamine vs. aryl) modulates electronic and steric profiles .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Key Functional Groups Pharmacological Activity Solubility/Stability Notes Reference
Target Compound C₁₂H₁₇ClNOS·HCl 4-Chlorophenylthio, methoxy, HCl salt Undisclosed (structural focus) HCl enhances solubility/stability
2-((4-Chlorophenyl)thio)-N-(2-((4-chlorophenyl)thio)ethyl)acetamide C₁₆H₁₄Cl₂N₂OS₂ Bis(4-chlorophenylthio), acetamide Discontinued (likely PK/toxicity) High lipophilicity, low solubility
VUAA1 C₂₀H₂₃N₅OS Thioacetamide, triazole Calmodulin modulation Moderate solubility
Ranitidine Hydrochloride C₁₃H₂₂N₄O₃S·HCl Nitro, furan, thioether, HCl salt H2 antagonist USP purity standards (97.5–102%)
N-(3-Chlorophenethyl)-ibuprofen derivative C₂₁H₂₄ClNO₂ Chlorophenethyl, amide NSAID derivative High-yield synthesis

Research Findings and Implications

  • Hydrochloride Salts : The target compound shares formulation advantages with Ranitidine, leveraging HCl for stability and bioavailability.
  • Thioether vs. Thioacetamide : The thioether group in the target compound likely offers superior hydrolytic stability compared to VUAA1’s thioacetamide, critical for oral administration.
  • Chlorophenyl Moiety : The 4-chlorophenylthio group balances lipophilicity and electronic effects, contrasting with discontinued bis-thio derivatives that prioritize lipophilicity at the expense of solubility .
  • Methoxy Group : Compared to trifluoro or nitro substituents in analogues, the methoxy group may reduce metabolic clearance while enhancing target engagement through polar interactions.

Biological Activity

N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxy-1-propanamine hydrochloride is a synthetic compound characterized by its unique structure, which includes a propanamine backbone, a methoxy group, and a thioether linkage to a chlorophenyl moiety. This compound is of interest in medicinal chemistry due to its potential biological activities.

  • Molecular Formula : C12H19Cl2NOS
  • Molecular Weight : 296.3 g/mol
  • LogP : 3.25
  • Purity : Typically ≥ 95%

Biological Activity

Preliminary studies suggest that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown potential against certain bacterial strains, possibly due to its structural components that enhance interaction with microbial cell membranes.
  • Neuroactive Properties : Similar compounds have been noted for their neuroactivity, indicating that this compound may also influence neurotransmitter systems.
  • Antiviral Activity : Initial findings suggest the possibility of antiviral properties, although detailed studies are required to substantiate these claims.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various physiological processes. Interaction studies are crucial for understanding how this compound modulates biological systems.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
4-ChloroanilineChlorophenyl groupAntimicrobial activity
3-MethoxypropylamineMethoxy and propylamineNeuroactive properties
ThiophenolThioether linkageIndustrial applications

Case Studies and Research Findings

Research indicates that the synthesis of this compound typically involves multiple steps, including the formation of thioether linkages and amine substitutions.

A notable study highlighted the compound's ability to inhibit specific bacterial secretion systems, which is crucial for bacterial virulence. High concentrations of the compound (50 μM) resulted in approximately 50% inhibition of the Type III secretion system (T3SS), demonstrating its potential as an antimicrobial agent .

In another study focusing on structure-activity relationships, compounds with similar thioether linkages exhibited enhanced bioavailability and solubility, which may contribute to the observed biological activities of this compound .

Future Directions

Further research is necessary to explore the full range of biological activities associated with this compound. This includes:

  • In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To elucidate the specific pathways through which the compound exerts its effects.
  • Clinical Trials : To evaluate safety and efficacy in humans.

Q & A

Basic: What are the recommended methods for synthesizing N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxy-1-propanamine hydrochloride in laboratory settings?

Answer:
The synthesis typically involves nucleophilic substitution (SN2) reactions. For example, a thioether linkage can be formed by reacting a thiol-containing intermediate (e.g., 4-chlorothiophenol) with a halogenated precursor (e.g., 2-chloroethyl-3-methoxypropanamine) under basic conditions. Sodium hydride in dimethylsulfoxide (DMSO) is effective for deprotonation and facilitating the reaction. Post-synthesis, purification involves pH-dependent liquid-liquid extraction (e.g., adjusting to pH 4–5 with acetic acid, followed by ethyl acetate extraction and drying with magnesium sulfate) . Yield optimization may require iterative adjustments to solvent polarity and reaction time.

Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:
Core techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm backbone structure and substituent positions.
  • Mass Spectrometry (MS): High-resolution MS for molecular weight validation.
  • Fourier-Transform Infrared Spectroscopy (FTIR): Identification of functional groups (e.g., C-S, C-O-C).
  • Elemental Analysis: To verify stoichiometry and purity.
    For advanced characterization, X-ray crystallography can resolve stereochemical ambiguities, as demonstrated in structurally similar compounds .

Advanced: How can computational methods optimize the synthesis pathway for this compound?

Answer:
Quantum chemical calculations (e.g., density functional theory) can predict reaction pathways and transition states, identifying energy barriers for key steps. The ICReDD approach combines computational reaction path searches with experimental validation, narrowing optimal conditions (e.g., solvent, temperature) and reducing trial-and-error experimentation. For example, simulations may reveal that polar aprotic solvents like DMSO stabilize intermediates, improving yield .

Advanced: How should researchers address discrepancies in reported biological activity data for this compound?

Answer:
Contradictions may arise from:

  • Stereochemical variations: Use chiral chromatography or asymmetric synthesis to isolate enantiomers and test activity separately.
  • Purity issues: Validate purity via HPLC (>95%) and thermal analysis (TGA/DSC) to exclude degradation products.
  • Structural analogs: Compare activity with derivatives (e.g., replacing the 4-chlorophenyl group) to identify pharmacophore contributions .

Intermediate: What experimental design strategies enhance reaction yield and reproducibility?

Answer:
Apply Design of Experiments (DoE) principles:

  • Variables: Test temperature (e.g., 298–323 K), stoichiometry (1:1 to 1:1.2 molar ratio), and catalyst loading.
  • Response surface methodology: Model interactions between variables to identify optimal conditions.
    For example, a central composite design could reveal that excess sodium hydride (1.5 eq.) maximizes yield in thioether formation .

Advanced: How is the crystal structure of this compound determined, and what insights does it provide?

Answer:
Single-crystal X-ray diffraction resolves bond lengths, angles, and packing interactions. For instance, the dihedral angle between aromatic rings (e.g., 87.5° in similar compounds) influences molecular conformation and intermolecular forces (e.g., van der Waals interactions). Such data guide structure-activity relationship (SAR) studies by correlating geometry with biological target binding .

Basic: How can researchers assess the purity and stability of this compound under varying storage conditions?

Answer:

  • Purity: Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against certified reference standards.
  • Stability: Accelerated stability studies (40°C/75% RH for 4 weeks) monitored by TGA (thermal decomposition profile) and NMR (detecting hydrolysis/oxidation). Lyophilization or inert-atmosphere storage may prevent degradation .

Advanced: What strategies validate the compound’s interactions with biomolecular targets (e.g., enzymes, receptors)?

Answer:

  • Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) in real-time.
  • Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS).
  • Molecular Docking: Simulate binding poses using software like AutoDock Vina, cross-validated with mutagenesis studies (e.g., alanine scanning of receptor residues). For example, sulfur-aromatic interactions with the 4-chlorophenyl group may enhance binding to hydrophobic pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxy-1-propanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxy-1-propanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.